molecular formula C10H11NO2S B12637462 2-(Isopropylsulfonyl)benzonitrile CAS No. 918810-42-1

2-(Isopropylsulfonyl)benzonitrile

Cat. No.: B12637462
CAS No.: 918810-42-1
M. Wt: 209.27 g/mol
InChI Key: JKLDHMJNEOXKCW-UHFFFAOYSA-N
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Description

2-(Isopropylsulfonyl)benzonitrile is an organic compound that belongs to the class of benzonitriles It features a benzene ring substituted with a nitrile group and an isopropylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropylsulfonyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of benzonitrile with isopropylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the temperature maintained at around room temperature to 50°C.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Isopropylsulfonyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The isopropylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

2-(Isopropylsulfonyl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the development of bioactive molecules for pharmaceutical research.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Isopropylsulfonyl)benzonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the isopropylsulfonyl group can influence the compound’s reactivity and stability. These interactions can affect the pathways and processes in which the compound is involved.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: Lacks the isopropylsulfonyl group, making it less reactive in certain reactions.

    2-(Methylsulfonyl)benzonitrile: Similar structure but with a methyl group instead of an isopropyl group, leading to different reactivity and properties.

    2-(Ethylsulfonyl)benzonitrile: Contains an ethyl group, which also alters its chemical behavior compared to the isopropyl derivative.

Uniqueness

2-(Isopropylsulfonyl)benzonitrile is unique due to the presence of the isopropylsulfonyl group, which imparts specific reactivity and stability characteristics. This makes it a valuable compound for various synthetic and industrial applications.

Properties

CAS No.

918810-42-1

Molecular Formula

C10H11NO2S

Molecular Weight

209.27 g/mol

IUPAC Name

2-propan-2-ylsulfonylbenzonitrile

InChI

InChI=1S/C10H11NO2S/c1-8(2)14(12,13)10-6-4-3-5-9(10)7-11/h3-6,8H,1-2H3

InChI Key

JKLDHMJNEOXKCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC=C1C#N

Origin of Product

United States

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